2-环丁氧基乙烷-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

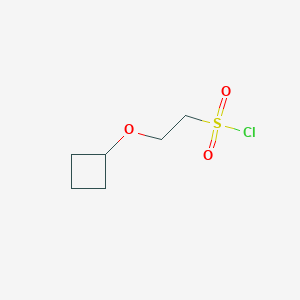

2-Cyclobutoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.66 . It has been a subject of interest to researchers for its unique properties and potential applications in various fields of research and industry.

Synthesis Analysis

Sulfonyl chlorides, including 2-Cyclobutoxyethane-1-sulfonyl chloride, can be synthesized through various methods. One common method involves the oxidation of thiol derivatives to the corresponding sulfonyl chlorides . Another method involves the use of a combination of nitrate salt and chlorotrimethylsilane for the direct oxidative chlorination of thiols and disulfides to the corresponding sulfonyl chlorides . A more recent method involves the use of potassium poly(heptazine imide) as a photocatalyst .

Molecular Structure Analysis

The molecular structure of 2-Cyclobutoxyethane-1-sulfonyl chloride consists of a cyclobutane ring attached to an ethane chain, which is further attached to a sulfonyl chloride group .

Chemical Reactions Analysis

Sulfonyl chlorides, including 2-Cyclobutoxyethane-1-sulfonyl chloride, are known to undergo substitution reactions with various nucleophilic reagents . They can react with water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield the corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .

科学研究应用

取代基控制的环加成选择性和立体选择性

磺酰氯根据其取代基在与亚胺的磺酰-施陶丁格环加成反应中表现出受控的环加成选择性和立体选择性。这种行为对于合成特定的 β-磺酰胺和 1,2,4-噻二嗪烷二氧化物至关重要,由于其结构多样性和生物活性,它们在药物化学和药物设计中具有潜在应用 (杨,陈,徐,2015).

脂肪族磺酰胺合成的活化

磺酰氯可以被甲硅烷基活化,促进从烯烃直接合成脂肪族磺酰胺。这种方法允许分子的后期官能化,极大地有利于新药和新材料的开发 (Hell 等人,2019).

多氢喹啉衍生物合成的催化剂

基于磺酰氯衍生物的新型纳米级 N-磺化布朗斯台德酸性催化剂已被开发用于促进多氢喹啉衍生物的合成。这种方法不需要溶剂,高效且环保,在药物合成中具有潜在的应用 (Goli-Jolodar、Shirini 和 Seddighi,2016).

2-苯基吡啶的间位磺酸化

使用磺酰氯对 2-苯基吡啶进行选择性催化间位磺酸化,可以获得在传统方法中难以实现的位置的砜。这一创新对复杂有机分子的合成具有影响,可能影响药物开发和新型材料的合成 (Saidi 等人,2011).

用于 Cu2+ 检测的荧光传感器

源自磺酰氯的水溶性磺酸盐-萨伦型配体作为荧光传感器在水和活细胞中对 Cu2+ 表现出优异的选择性和灵敏度。该应用对于环境监测和生物医学研究至关重要 (周等人,2012).

作用机制

未来方向

Sulfonyl chlorides, including 2-Cyclobutoxyethane-1-sulfonyl chloride, have potential applications in various fields of research and industry. They can be used to introduce sulfonamide functionalities into MOF frameworks . The development of new synthetic strategies and methods for modifying functional groups is of great importance to expand the available synthetic opportunities .

属性

IUPAC Name |

2-cyclobutyloxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(8,9)5-4-10-6-2-1-3-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXAEANPASFWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)

![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate](/img/structure/B2913980.png)

![N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2913986.png)

![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2913991.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2913993.png)